
RPR-260243
Overview
Description
RPR260243 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. This compound is known for its ability to slow deactivation and attenuate inactivation of hERG1 channels, making it a valuable tool in the study of cardiac electrophysiology and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPR260243 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of RPR260243 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RPR260243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: RPR260243 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electrophysiological properties, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
Long QT Syndrome Treatment
Long QT syndrome (LQTS) is characterized by prolonged repolarization of the heart, leading to serious arrhythmias. RPR-260243 has shown efficacy in restoring normal hERG channel function in mutant channels associated with LQTS, particularly the R56Q mutation. Studies indicate that this compound can restore wild-type-like repolarizing currents in these mutant channels, significantly reducing the risk of arrhythmias .
Arrhythmia Management
In models of induced arrhythmia, such as zebrafish hearts with dofetilide-induced arrhythmia, this compound has demonstrated the ability to restore normal rhythm. The compound not only abbreviates action potential duration (APD) but also increases post-repolarization refractoriness, providing a dual benefit that mitigates arrhythmogenicity .
Electrophysiological Characterization
The electrophysiological effects of this compound have been extensively characterized through various studies:
- Voltage Dependence : this compound enhances hERG protective current amplitudes at longer coupling intervals, particularly under conditions mimicking physiological temperatures. This enhancement is more pronounced in mutant channels compared to wild-type channels .
- Concentration-Dependent Effects : The compound exhibits a concentration-dependent increase in hERG protective currents. For instance, at 10 µM concentration, significant increases in protective current amplitudes were recorded, suggesting its potential for therapeutic application at clinically relevant doses .
Data Tables
Parameter | Control | With this compound (10 µM) | Effect Size |
---|---|---|---|
Peak hERG Protective Current (21°C) | 0.59 ± 0.09 | 0.74 ± 0.04 | Increased by 25% (P = 0.017) |
Peak hERG Protective Current (37°C) | 0.26 ± 0.09 | 0.69 ± 0.16 | Increased by 165% (P < 0.001) |
Deactivation Rate (τ) | Fast | Slowed | Significantly slowed |
Case Study: Zebrafish Model
In a study using zebrafish hearts, this compound was able to restore normal electrical activity following drug-induced arrhythmia by modifying both action potential duration and refractoriness. This study highlights the compound's potential as an antiarrhythmic agent capable of addressing complex cardiac conditions through targeted modulation of ion channel activity .
Case Study: Human Mutant Channels
Electrophysiological assessments demonstrated that this compound effectively countered the accelerated deactivation seen in hERG channels harboring LQTS mutations. The compound's ability to enhance repolarizing currents during premature depolarizations was particularly notable, indicating its therapeutic promise for patients with genetic predispositions to arrhythmias .
Mechanism of Action
RPR260243 exerts its effects by modulating the gating properties of hERG channels. It slows the deactivation of the channels, allowing for prolonged repolarizing currents during the refractory period. This action helps to stabilize cardiac electrical activity and reduce the risk of arrhythmias. The molecular targets of RPR260243 include the hERG channel subunits, and the pathways involved are related to ion channel gating and electrophysiological regulation .
Comparison with Similar Compounds
Similar Compounds
Dofetilide: A known hERG channel inhibitor used in the treatment of cardiac arrhythmias.
E-4031: Another hERG channel inhibitor with similar electrophysiological effects.
PD-307243: A compound with similar hERG channel activation properties.
Uniqueness of RPR260243
RPR260243 is unique in its ability to selectively activate hERG channels without significantly affecting other ion channels. This specificity makes it a valuable tool for studying hERG channel function and developing targeted therapies for cardiac arrhythmias .
Biological Activity
RPR-260243 is a quinoline oxo-propyl piperidine derivative primarily recognized for its role as an activator of the human ether-à-go-go-related gene (hERG) potassium channels. These channels are crucial for cardiac repolarization, and their dysfunction is associated with long QT syndrome (LQTS) and arrhythmias. This article delves into the biological activity of this compound, focusing on its mechanisms of action, electrophysiological effects, and potential therapeutic applications.
This compound enhances hERG channel activity by slowing deactivation kinetics , thereby increasing the repolarizing currents during the cardiac action potential. This compound acts as a type I activator, which means it prolongs the open state of the channel, allowing for greater ion flow without significantly affecting the peak current during depolarization. The binding site for this compound is located at the intracellular side of the hERG channel, where it inhibits inactivation and slows down channel closure .
Key Findings
- Restoration of Protective Currents : In studies involving hERG channels with LQTS-associated mutations (e.g., R56Q), this compound was shown to restore protective currents that were diminished due to these mutations. For instance, at a concentration of 10 µM, this compound significantly increased the time constant of deactivation in mutant cells from 0.45 ± 0.05 s to 1.30 ± 0.26 s (P = 0.011) compared to controls .
- Concentration-Dependent Effects : The compound exhibited concentration-dependent effects on hERG currents, enhancing protective current amplitudes at longer coupling intervals. For example, at a coupling interval of 100 ms, the protective current amplitude increased from 0.59 ± 0.09 in control conditions to 0.74 ± 0.04 with this compound at 21°C (P = 0.017) .
- Kinetic Modeling : In silico modeling has predicted that this compound can partially rescue arrhythmic effects caused by mutations like R56Q without inducing early repolarization risks .
Data Table: Electrophysiological Effects of this compound
Parameter | Control (Without RPR) | With this compound (10 µM) | Statistical Significance |
---|---|---|---|
Time Constant of Deactivation | 0.45 ± 0.05 s | 1.30 ± 0.26 s | P = 0.011 |
Peak hERG Protective Current | 0.59 ± 0.09 | 0.74 ± 0.04 | P = 0.017 |
Coupling Interval (100 ms) | - | Increased by 24 ms | P = 0.004 |
Case Studies and Research Findings
Case Study: LQTS2 and R56Q Mutation
In a study evaluating patients with LQTS2 due to the R56Q mutation, application of this compound demonstrated significant improvements in cardiac repolarization dynamics, suggesting its potential as a targeted therapy for patients suffering from this genetic variant . The enhanced repolarizing drive observed in early refractory periods indicates that this compound could mitigate arrhythmogenic risks associated with this mutation.
Research Insights
Recent studies have highlighted that while this compound enhances protective currents during the refractory period, it does not significantly alter action potential duration or peak hERG current during depolarization phases . This selective enhancement allows for therapeutic benefits without exacerbating risks associated with prolonged repolarization.
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of RPR-260243, and how does it modulate ERG K+ channels in lymphatic muscle?
- Answer : this compound selectively inhibits ERG K+ channels, prolonging the action potential (AP) plateau phase in lymphatic muscle. Experimental data show a concentration-dependent increase in AP plateau duration (e.g., 10 μM this compound increases plateau duration by ~200% compared to controls) . To validate this, researchers should use voltage-clamp techniques to measure channel activity and correlate findings with AP recordings under varying drug concentrations.
Q. What experimental models are most suitable for studying this compound’s effects on cellular electrophysiology?
- Answer : Isolated lymphatic muscle preparations or transfected cell lines (e.g., HEK-293 cells expressing ERG channels) are optimal. Key parameters include measuring resting membrane potential (Vm) and AP frequency (e.g., this compound at 30 μM reduces AP frequency by 40% in lymphatic muscle) . Ensure models are validated with positive controls (e.g., ICA-105574, a known ERG activator) to confirm specificity.
Q. How should researchers design concentration-response experiments for this compound?
- Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture dose-dependent effects. Normalize results to baseline activity (e.g., AP plateau duration or Vm) and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include controls for solvent effects (e.g., DMSO) and replicate experiments across ≥3 independent trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on resting membrane potential across studies?
- Answer : Variability in Vm measurements (e.g., some studies report depolarization, others no change) may arise from tissue-specific ERG expression or experimental conditions (e.g., temperature, ionic gradients). Mitigate this by standardizing protocols (e.g., 37°C, physiological saline) and using paired experimental designs (same tissue pre/post drug application) . Cross-validate findings with complementary methods like patch-clamp electrophysiology.
Q. What statistical and computational tools are recommended for analyzing this compound’s effects on AP kinetics?
- Answer : Use software such as Clampfit (Molecular Devices) or Python-based packages (e.g., Neurotic) for AP parameter extraction (plateau duration, frequency). Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For advanced modeling, integrate Hodgkin-Huxley equations to simulate ERG channel contributions .
Q. How should researchers address reproducibility challenges when studying this compound in heterogeneous tissues?
- Answer : Document and control for tissue heterogeneity (e.g., lymphatic muscle vs. cardiac tissue) by including detailed metadata (e.g., animal strain, dissection protocols). Use blinded analysis to reduce bias and share raw datasets (e.g., AP traces, concentration curves) via repositories like Zenodo to facilitate replication .
Q. Methodological Best Practices
- Data Collection : Standardize equipment settings (e.g., sampling rate ≥10 kHz for AP recordings) and include negative/positive controls in all experiments .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for this compound synthesis) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Literature Integration : Systematically review existing studies using tools like PRISMA to identify gaps (e.g., this compound’s off-target effects on other K+ channels) .
Properties
IUPAC Name |
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMWKSURFWKAL-HXOBKFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466757 | |
Record name | RPR-260243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668463-35-2 | |
Record name | RPR-260243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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